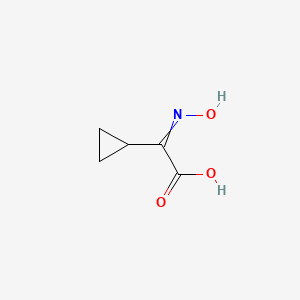

2-Cyclopropyl-2-(hydroxyimino)acetic acid

Übersicht

Beschreibung

2-Cyclopropyl-2-(hydroxyimino)acetic acid is an organic compound with the molecular formula C5H7NO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a cyclopropyl group and the hydrogen atom of the hydroxyl group is replaced by a hydroxyimino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(hydroxyimino)acetic acid can be achieved through several methods. One common approach involves the reaction of cyclopropylacetonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product through techniques like crystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropyl-2-(hydroxyimino)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylglyoxalic acid, while reduction can produce cyclopropylaminoacetic acid .

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Recent studies have identified compounds with structural similarities to 2-cyclopropyl-2-(hydroxyimino)acetic acid as potential inhibitors of dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. The optimization of such compounds has shown promise in enhancing potency against Plasmodium species, particularly P. falciparum and P. vivax .

- Case Study : A pyrrole-based series of DHODH inhibitors demonstrated significant antimalarial activity, leading to candidates advancing to preclinical development. These compounds exhibited improved physicochemical properties and selective inhibition of parasite enzymes over mammalian counterparts .

Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its hydroxyimino group allows for further functionalization, making it a valuable building block in organic synthesis.

- Case Study : Researchers have reported efficient procedures for preparing 1-acyl-2-(2-hydroxyaryl)cyclopropanes using derivatives of this compound, showcasing its utility as a precursor for potent bioactive compounds .

Pharmaceutical Applications

The compound's structural features facilitate its use in the development of pharmaceuticals, particularly in creating intermediates for drugs targeting various conditions.

- Intermediate for Montelukast : this compound is noted as an intermediate in the synthesis of Montelukast, a medication used to manage asthma and allergies . This highlights its relevance in respiratory therapeutics.

Data Table: Comparison of Applications

Wirkmechanismus

The mechanism of action of 2-Cyclopropyl-2-(hydroxyimino)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropyl group can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclopropylacetic acid: Similar in structure but lacks the hydroxyimino group.

Hydroxyiminoacetic acid: Similar in structure but lacks the cyclopropyl group.

Cyclopropylglyoxalic acid: An oxidation product of 2-Cyclopropyl-2-(hydroxyimino)acetic acid.

Uniqueness

This compound is unique due to the presence of both the cyclopropyl and hydroxyimino groups, which confer distinct chemical and biological properties.

Biologische Aktivität

2-Cyclopropyl-2-(hydroxyimino)acetic acid (C5H7NO3) is an organic compound notable for its unique structure, which includes both a cyclopropyl group and a hydroxyimino group. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and antiviral research.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- IUPAC Name : 2-cyclopropyl-2-hydroxyiminoacetic acid

- Molecular Formula : C5H7NO3

- Molecular Weight : 143.11 g/mol

Synthesis Methods

The synthesis of this compound can be achieved through various methods, with one common approach being the reaction of cyclopropylacetonitrile with hydroxylamine hydrochloride in the presence of sodium hydroxide. This reaction forms an intermediate oxime, which is subsequently hydrolyzed to yield the desired product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various derivatives showed that compounds with similar structures demonstrated efficacy against a range of bacterial strains, suggesting that this compound may also possess similar properties .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Hydroxyphenylimino Acetic Acid | E. coli | 16 µg/mL |

| Cyclopropylglyoxalic Acid | Pseudomonas aeruginosa | 64 µg/mL |

Antiviral Activity

In addition to its antibacterial properties, there is ongoing research into the antiviral potential of this compound. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways, although specific mechanisms are still under investigation .

The biological activity of this compound is believed to stem from its ability to form hydrogen bonds with biological molecules due to the presence of the hydroxyimino group. This interaction can alter the structure and function of target proteins, potentially leading to inhibition of microbial growth or viral replication .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds, providing insights into the potential applications of this compound.

Case Study: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of structurally similar compounds in reducing inflammation and microbial load in animal models. The findings indicated a significant reduction in paw edema and bacterial counts in treated groups compared to controls, highlighting the therapeutic potential of such compounds .

Toxicological Profile

Assessment of toxicity is crucial for evaluating the safety profile of any new therapeutic agent. Research involving structural analogs has shown favorable safety profiles with minimal adverse effects at therapeutic doses. Ongoing studies aim to further elucidate the toxicological aspects of this compound.

Eigenschaften

IUPAC Name |

2-cyclopropyl-2-hydroxyiminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-5(8)4(6-9)3-1-2-3/h3,9H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMGZOVZUSJJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=NO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.